molecular formula C10H7Cl2NO2 B166062 Dimethachlon CAS No. 24096-53-5

Dimethachlon

Cat. No.: B166062
CAS No.: 24096-53-5
M. Wt: 244.07 g/mol
InChI Key: CFZLNRGUBAVQNO-UHFFFAOYSA-N
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Description

Dimethachlon is a dicarboximide fungicide . It has gained widespread usage in Asian countries . It is found in pesticide compositions and is used in the treatment of the necrotrophic fungal pathogen Sclerotinia sclerotiorum .


Molecular Structure Analysis

This compound has the molecular formula C10H7Cl2NO2 . Its average mass is 244.074 Da and its monoisotopic mass is 242.985382 Da .


Chemical Reactions Analysis

The dissipation rate of this compound in grapes was found to be less than 30% after undergoing 112 days of storage at -18 °C . In the context of good agricultural practice (GAP) guidelines, the half-lives of this compound in grapes were 14.3–18.1 days .


Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 493.9±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . Its flash point is 252.5±25.9 °C . It has 3 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

1. Bioremediation of Contaminated Soils

Dimethachlon, a fungicide, poses risks to ecosystems and human health. Research by Zhang et al. (2019) found that the strain Brevundimonas naejangsanensis J3 can effectively eliminate this compound from soils. This strain's cells and enzymes showed over 90% degradation efficiency, making it a potential tool for bioremediating this compound-contaminated environments.

2. Resistance in Agricultural Pathogens

A study conducted in China by Zhou et al. (2014) revealed that Sclerotinia sclerotiorum, a plant pathogen, has developed resistance to this compound in certain regions. The research emphasized the importance of monitoring and managing fungicide resistance to ensure the continued effectiveness of treatments like this compound in agriculture.

3. Hormetic Effects on Plant Pathogens

Research by Zhang et al. (2019) and Zhou et al. (2014) investigated the hormetic effects of dimethachlone on the growth and virulence of Sclerotinia sclerotiorum. They found that sublethal doses of this compound could stimulate the growth and virulence of this pathogen, highlighting a potential risk in the use of this fungicide and the importance of understanding its effects at different concentrations.

4. Residue Analysis in Agricultural Products

A study by Sun et al. (2018) developed a method for determining this compound residues in various agricultural matrices, such as paddy soil and rice. This research is crucial for ensuring food safety and understanding the environmental impact of this compound use.

5. Identification of Degradation Products

Li et al. (2023) investigated this compound's degradation products in soils, identifying several metabolites and their effects on soil enzyme activities. This study, cited at Li et al. (2023), enhances our understanding of the environmental impact and fate of this compound in agricultural settings.

Safety and Hazards

Dimethachlon is harmful if swallowed and causes skin irritation . It also causes serious eye irritation and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools and explosion-proof equipment .

Future Directions

While Dimethachlon is considered a low-toxicity fungicide, concerns regarding potential health effects, such as nephrotoxicity, have emerged . Neither China nor other countries have established a maximum residue limit (MRL) for this compound on grapes, and exposure risk assessment of this compound is lacking . Therefore, future research could focus on these areas. Another study found that phenylacetic acid could partially replace the amount of this compound, as well as enhance the prevention of Sclerotinia sclerotiorum by this compound . This provides evidence for developing an environment-friendly method for Sclerotinia sclerotiorum control .

Mechanism of Action

Target of Action

Dimethachlon, also known as Dimetachlone, is a dicarboximide fungicide . It is primarily used to control fungal diseases in various crops . The primary targets of this compound are the fungi causing these diseases .

Mode of Action

Like other dicarboximide fungicides, it is believed to interfere with the normal functioning of the fungi, thereby inhibiting their growth .

Biochemical Pathways

It is known that dicarboximide fungicides generally interfere with the phosphorylation of transduction-associated proteins and glycerol biosynthesis . This disruption can lead to the inhibition of fungal growth .

Pharmacokinetics

A study on grapes indicated that this compound has a half-life of 143–181 days, which is notably longer compared to the reported values for other crops . This suggests that this compound may have a relatively long persistence in the environment .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth, thereby controlling fungal diseases in crops . Concerns regarding potential health effects, such as nephrotoxicity, have emerged .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, a study found that after undergoing 112 days of storage at −18 °C, the dissipation rate of this compound in grapes was found to be less than 30%, suggesting a state of stable storage . This indicates that temperature can significantly affect the stability of this compound.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZLNRGUBAVQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178821
Record name N-(3,5-Dichlorophenyl)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24096-53-5
Record name Dimethachlon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24096-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,5-Dichlorophenyl)succinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024096535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,5-Dichlorophenyl)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHACHLON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GNU6A4VQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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